
4,4'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butadiene core flanked by two diphenyl groups and further substituted with N,N-dimethylaniline moieties. Its structure imparts significant stability and reactivity, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the Sonogashira-Hagihara coupling reaction. This method employs palladium-catalyzed cross-coupling of terminal alkynes with aryl halides in the presence of a copper co-catalyst. The reaction conditions often include the use of triethylamine as a base and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into various molecular assemblies and materials. The compound’s photoluminescent properties are attributed to its conjugated π-system, which allows for efficient absorption and emission of light.
類似化合物との比較
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares a similar butadiene core but lacks the N,N-dimethylaniline substituents.
4,4’-Bis(N,N-dimethylaniline)stilbene: Contains a stilbene core with similar substituents but differs in the central double bond configuration.
Uniqueness
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a butadiene core with N,N-dimethylaniline groups, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics.
特性
CAS番号 |
109995-81-5 |
|---|---|
分子式 |
C32H32N2 |
分子量 |
444.6 g/mol |
IUPAC名 |
4-[1-[4-(dimethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C32H32N2/c1-33(2)29-19-15-27(16-20-29)32(28-17-21-30(22-18-28)34(3)4)24-23-31(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-24H,1-4H3 |
InChIキー |
AFMLWEOTKMUMEH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


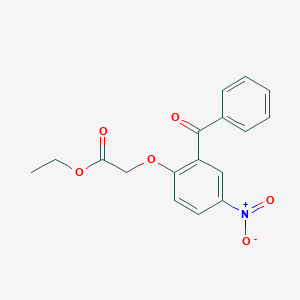
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
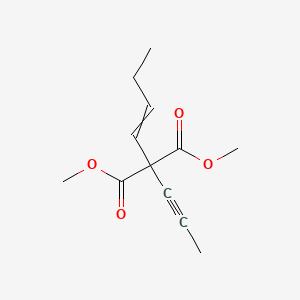
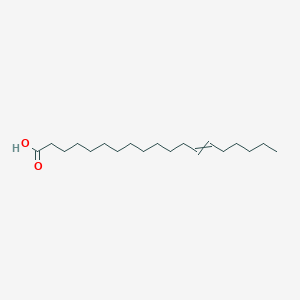


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
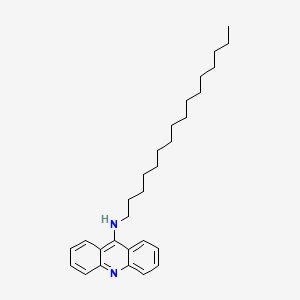
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
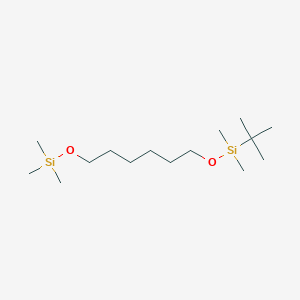
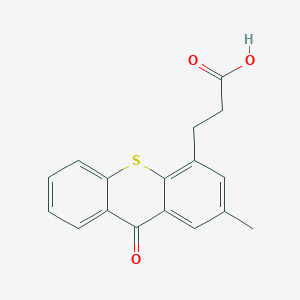
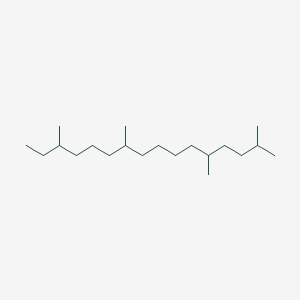
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
